

6-Bromo-4-chloroquinoline: A Comprehensive Technical Guide for Heterocyclic Chemistry

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Compound of Interest

Compound Name: 6-Bromo-4-chloroquinoline

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, reactivity, and applications of **6-bromo-4-chloroquinoline**, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. This document provides a thorough overview of its chemical properties, detailed experimental protocols for its preparation and key transformations, and a summary of its utility in the development of biologically active compounds.

Core Chemical Properties

6-Bromo-4-chloroquinoline is a dihalogenated quinoline derivative that serves as a versatile scaffold for the synthesis of a wide array of more complex molecules.^{[1][2][3]} Its unique substitution pattern, featuring a reactive chlorine atom at the 4-position and a bromine atom at the 6-position, allows for selective and sequential functionalization.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₅ BrClN	[1][2][3]
Molecular Weight	242.50 g/mol	[1][2][3]
CAS Number	65340-70-7	[3]
Appearance	Light yellow to yellow powder/solid	[4]
Melting Point	111.0 to 115.0 °C	[5]
Boiling Point	314.6 ± 22.0 °C (Predicted)	[1]
Solubility	Soluble in Toluene	[1]

Spectroscopic Data

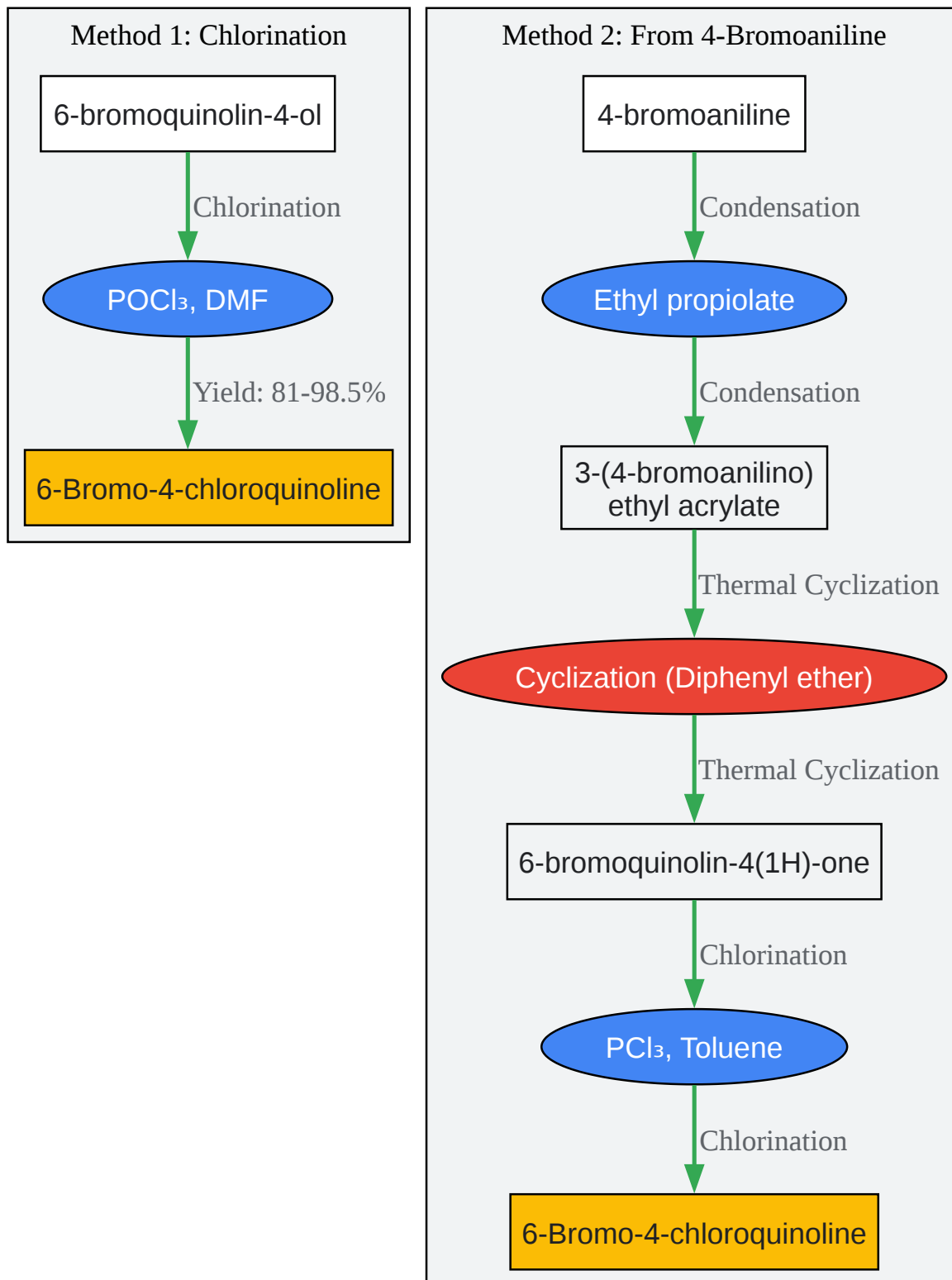
The structural integrity of **6-bromo-4-chloroquinoline** is confirmed through various spectroscopic techniques. Below is a summary of its characteristic spectral data.

Technique	Data	Reference(s)
¹ H NMR (500 MHz, DMSO-d ₆)	δ 8.87 (d, J = 4.5 Hz, 1H), 8.32 (d, J = 2.0 Hz, 1H), 8.03 (d, J = 9.0 Hz, 1H), 7.99 (dd, J = 9.0, 2.0 Hz, 1H), 7.82 (d, J = 4.5 Hz, 1H)	[4]
Mass Spectrometry (ESI-MS)	m/z = 242 [M + H] ⁺	[4]
High-Resolution Mass Spectrometry (EI-HRMS)	m/z calculated for C ₉ H ₅ BrClN (M ⁺): 240.9294, found: 240.9297	[4]

Synthesis of 6-Bromo-4-chloroquinoline

The most common and efficient synthesis of **6-bromo-4-chloroquinoline** involves the chlorination of 6-bromoquinolin-4-ol using a chlorinating agent such as phosphorus oxychloride

(POCl₃) or phosphorus trichloride (PCl₃).^{[2][4][6]} An alternative multi-step synthesis starting from 4-bromoaniline has also been reported with a high overall yield.^{[7][8]}



[Click to download full resolution via product page](#)Caption: Synthetic routes to **6-bromo-4-chloroquinoline**.

Starting Material	Reagents	Solvent	Temperature	Time	Yield	Reference(s)
6-Bromoquinolin-4-ol	POCl ₃ , DMF (cat.)	-	Reflux (110 °C)	3 h	81%	[2][6]
6-Bromoquinolin-4-ol	PCl ₃ , DMF	-	Reflux	6 h	84%	[4]
6-Bromoquinolin-4-ol	POCl ₃	-	Reflux	6 h	98.5%	[4]
4-Bromoaniline	1. Ethyl propiolate 2. Diphenyl ether 3. PCl ₃	1. Methanol 2. Toluene	1. 40 °C 2. 200 °C 3. Reflux	1. 48 h 2. 2 h 3. 2 h	>70% (overall)	[7]

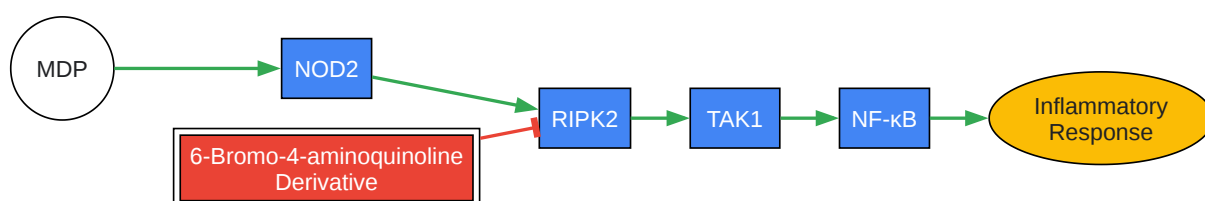
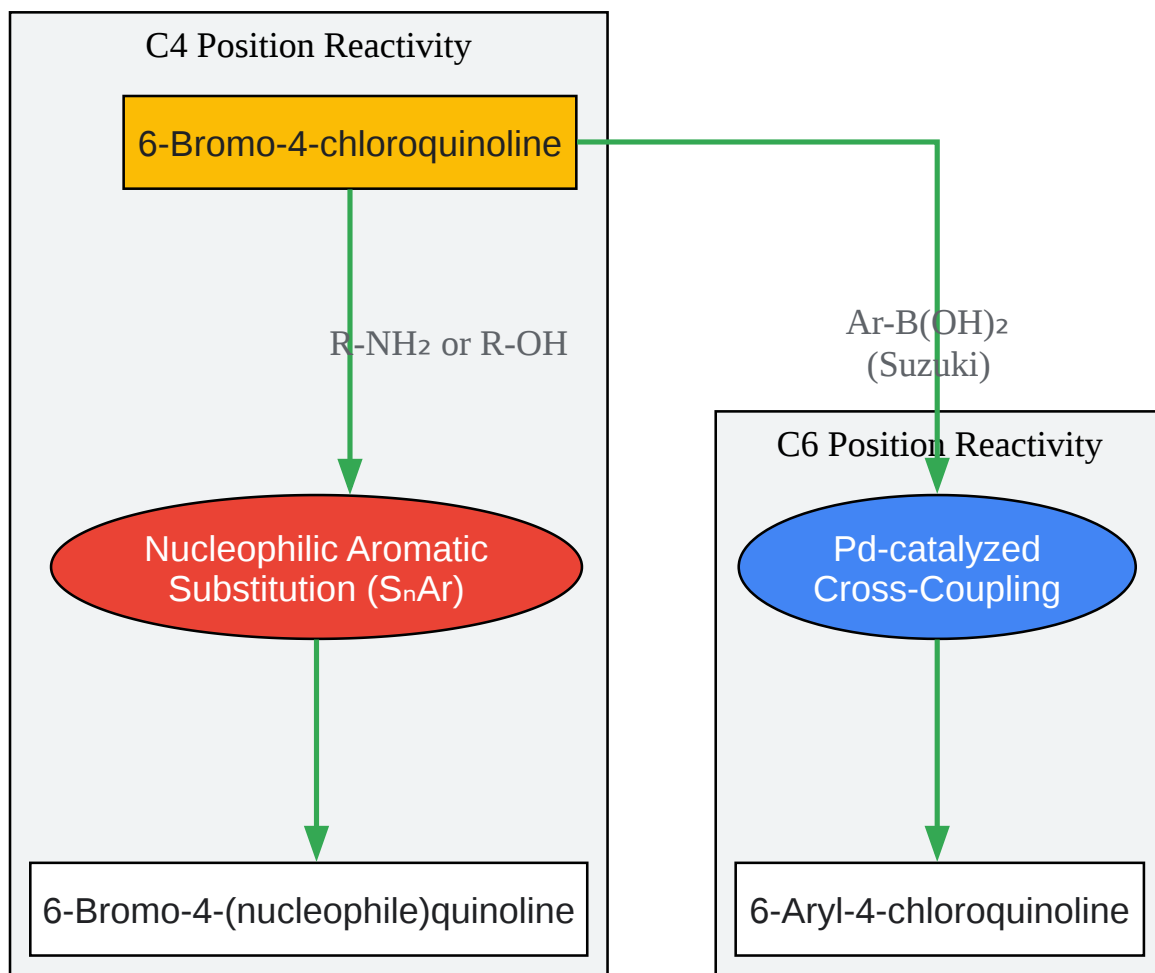
Experimental Protocol: Synthesis from 6-Bromoquinolin-4-ol

- To 6-bromoquinolin-4-ol (2.023 g, 0.009 mol), add phosphorus oxychloride (POCl₃, 25 mL) dropwise.[2][6]
- Add two drops of N,N-dimethylformamide (DMF) to the mixture.[2][6]
- Stir the mixture for 5 minutes at room temperature, then heat to reflux at 110 °C for 3 hours.[2][6]
- After cooling, most of the POCl₃ is removed by distillation under reduced pressure.[2][6]
- The remaining residue is slowly poured into ice water with stirring for 30 minutes.[2][6]

- The solution's pH is adjusted to 5-6 with a saturated NaHCO_3 solution.[\[2\]](#)[\[6\]](#)
- The aqueous layer is extracted with dichloromethane. The combined organic layers are washed twice with water, dried over anhydrous sodium sulfate, and filtered.[\[2\]](#)[\[6\]](#)
- The solvent is removed by distillation to afford **6-bromo-4-chloroquinoline** as a yellowish product (1.779 g, 81% yield).[\[2\]](#)[\[6\]](#)

Reactivity and Functionalization

The two halogen substituents on the quinoline core exhibit distinct reactivity, enabling selective functionalization. The C4-chloro group is highly susceptible to nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$), while the C6-bromo position is more reactive in palladium-catalyzed cross-coupling reactions.[\[9\]](#)



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